4-Ethoxy-6-methyl-1,3,5-triazin-2-amine
Overview
Description
The compound 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is a derivative of the triazine class, which is a group of nitrogen-containing heterocycles. Triazines are known for their various applications in medicinal chemistry and as precursors for synthesizing other chemical compounds with potential biological activities.
Synthesis Analysis
The synthesis of triazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of triazine derivatives from an intermediate such as 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine involves reactions with hydrazonyl halides to furnish triazine derivatives . Similarly, the synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine from cyanuric chloride and diethanolamine in a mixed medium of acetone and water demonstrates the complexity and specificity of the reaction conditions required for triazine synthesis .
Molecular Structure Analysis
The molecular structure of triazine derivatives can be elucidated using various spectroscopic methods. For example, the structure of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine was characterized by elemental analysis, FTIR, 1H NMR, and 13C NMR . X-ray diffraction is another powerful tool to determine the structure, as seen in the analysis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides .
Chemical Reactions Analysis
Triazine derivatives can undergo a variety of chemical reactions. The reactivity of these compounds can lead to the formation of different functional groups and the construction of complex molecules. For example, the reaction of 2,4,6-triethoxycarbonyl-1,3,5-triazine with acylhydrazines results in fragmentation and the formation of 3,5-diethoxycarbonyl-1,2,4-triazole . The synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones from ethoxycarbonylhydrazones and isocyanates is another example of the diverse reactivity of triazine compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. These properties can include solubility, melting point, and stability, which are important for their practical applications. The presence of substituents such as ethoxy groups can affect these properties and the overall reactivity of the molecule. The synthesis and transformation of ethyl N-[5'-(3'-methylmercapto-6'-ethoxycarbonyl)-1',2',4'-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate demonstrate the influence of substituents on the reactivity and properties of triazine derivatives .
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Compounds derived from 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine have been synthesized and found to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Potential Antimycobacterial Agents
- Novel 1,3,5-triazine-Schiff base conjugates exhibit significant in vitro antimycobacterial activity, suggesting their potential as lead compounds in fighting Mycobacterium tuberculosis (Avupati et al., 2013).
Serotonin Receptor Affinity
- Derivatives of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, designed based on 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, have shown affinity for the human serotonin 5-HT6 receptor, indicating potential applications in neurological research (Łażewska et al., 2019).
Cytotoxicity Studies
- Certain 1,3,5-triazine derivatives containing 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine have been studied for their cytotoxicity, showing high accumulation in B16 melanoma cells (Jin et al., 2018).
Structural and Spectral Studies
- Research on 3-ethoxypyrimido[5,4-e]-as-triazines, closely related to 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, has provided insights into the structural and spectral characteristics of these compounds, useful for further chemical analysis and applications (Brown & Lynn, 1973).
Synthesis of Related Compounds
- The chemical synthesis of related triazine compounds, providing a basis for further exploration of the chemical properties and potential applications of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, has been detailed in various studies (Fuchigami et al., 1976).
Safety And Hazards
properties
IUPAC Name |
4-ethoxy-6-methyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-11-6-9-4(2)8-5(7)10-6/h3H2,1-2H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYRNUWFQADAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192082 | |
Record name | 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-6-methyl-1,3,5-triazin-2-amine | |
CAS RN |
3882-66-4 | |
Record name | 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3882-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003882664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxy-6-methyl-1,3,5-triazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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